N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide
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Overview
Description
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide is a Schiff base compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Mechanism of Action
Target of Action
The primary target of N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .
Mode of Action
The exact mode of action of This compound It is believed to interact with its target, the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz, inhibiting its function . This inhibition disrupts the fatty acid synthesis pathway, which is essential for bacterial growth and survival .
Biochemical Pathways
By inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, This compound affects the fatty acid synthesis pathway . This disruption can lead to downstream effects such as impaired bacterial cell membrane formation and function, ultimately leading to bacterial cell death .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The molecular and cellular effects of This compound ’s action are the inhibition of the fatty acid synthesis pathway and the subsequent disruption of bacterial cell membrane formation and function . This leads to bacterial cell death, providing a potential mechanism for antibacterial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors could include pH, temperature, and the presence of other compounds or enzymes .
Biochemical Analysis
Biochemical Properties
It is believed that it may interact with various enzymes, proteins, and other biomolecules in the body .
Cellular Effects
It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-phenylethanesulfonamide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of concentrated hydrochloric acid to catalyze the reaction. The mixture is refluxed for several hours, and upon cooling, the product precipitates out and can be collected by filtration and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
The combination of these functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c16-14-6-7-15(18)13(10-14)11-17-21(19,20)9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYLTJMRHAGGT-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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